molecular formula C21H20N4OS B381315 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide CAS No. 315710-26-0

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide

Cat. No.: B381315
CAS No.: 315710-26-0
M. Wt: 376.5g/mol
InChI Key: OEVUDNUJVOVPSJ-UHFFFAOYSA-N
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Description

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide is a complex organic compound with a molecular formula of C21H20N4OS

Biochemical Analysis

Biochemical Properties

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways . Additionally, it can bind to DNA, affecting gene expression and cellular functions . The interactions between this compound and biomolecules are primarily driven by its triazoloquinoline core, which facilitates binding through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, making it a potential candidate for anticancer therapy . Furthermore, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on enzymes and proteins, inhibiting their activity . For example, it can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation events essential for signal transduction . Additionally, the compound can intercalate into DNA, disrupting the normal function of transcription factors and other DNA-binding proteins . These interactions lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and alter cellular functions without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver and kidney damage, due to its potent biological activity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its overall efficacy and toxicity, as the metabolites may retain biological activity or contribute to adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the nucleus, where it exerts its effects on DNA and gene expression . The distribution of the compound is influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . The presence of specific targeting signals and post-translational modifications can direct the compound to other cellular compartments, such as the mitochondria or endoplasmic reticulum . These localizations are essential for the compound’s ability to modulate cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions would be carefully controlled to ensure consistent product quality.

Scientific Research Applications

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for further research and development .

Properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-15-13-19-23-24-21(25(19)18-10-6-5-9-17(15)18)27-14-20(26)22-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVUDNUJVOVPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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